molecular formula C19H16N3O3+ B11706760 1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium

1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium

Cat. No.: B11706760
M. Wt: 334.3 g/mol
InChI Key: CGNSKSBVHWQHKK-UHFFFAOYSA-O
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Description

1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium is a complex organic compound that features a pyridinium core substituted with a phenyl group and a nitrophenylamino-oxoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium typically involves multi-step organic reactions. One common method starts with the preparation of the 4-nitrophenylamine derivative, which is then reacted with an appropriate oxoethylating agent under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, altering their function. The pyridinium core can participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a pyridinium core with a nitrophenylamino-oxoethyl side chain makes it particularly versatile in various applications .

Properties

Molecular Formula

C19H16N3O3+

Molecular Weight

334.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(4-phenylpyridin-1-ium-1-yl)acetamide

InChI

InChI=1S/C19H15N3O3/c23-19(20-17-6-8-18(9-7-17)22(24)25)14-21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-13H,14H2/p+1

InChI Key

CGNSKSBVHWQHKK-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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